![molecular formula C11H14BrNO B1381484 4-Bromo-3-(cyclobutylmethoxy)aniline CAS No. 1696251-27-0](/img/structure/B1381484.png)
4-Bromo-3-(cyclobutylmethoxy)aniline
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Overview
Description
4-Bromo-3-(cyclobutylmethoxy)aniline is a compound with the molecular formula C11H14BrNO. It is not intended for human or veterinary use and is used only for research .
Synthesis Analysis
The synthesis of anilines, such as 4-Bromo-3-(cyclobutylmethoxy)aniline, often involves reactions of electrophilic bromination of aniline containing various ortho, meta, and para substituents in the aromatic ring . The optimal conditions for synthesis of mono-, di-, tri-, and tetrabromo derivatives of aniline have been studied .Scientific Research Applications
I have conducted a search for the scientific research applications of 4-Bromo-3-(cyclobutylmethoxy)aniline , but unfortunately, there seems to be limited information available regarding its specific applications in various fields. The compound is available for purchase for pharmaceutical testing , which suggests its use in drug development or related research.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-3-(cyclobutylmethoxy)aniline may participate in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-(cyclobutylmethoxy)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of 4-Bromo-3-(cyclobutylmethoxy)aniline in this context.
properties
IUPAC Name |
4-bromo-3-(cyclobutylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHGDBNEIKLGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC(=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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